3-Bromo-2,4,6-trimethylphenyl isocyanate
Overview
Description
3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the linear formula (CH3)3C6HBrNCO . It has a molecular weight of 240.10 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4,6-trimethylphenyl isocyanate consists of a phenyl ring substituted with three methyl groups, a bromine atom, and an isocyanate group . The canonical SMILES string representation isCC1=CC(=C(C(=C1N=C=O)C)Br)C
. Physical And Chemical Properties Analysis
3-Bromo-2,4,6-trimethylphenyl isocyanate has a melting point of 37-42 °C . It has a molecular weight of 240.10 g/mol, and its exact mass is 238.99458 g/mol . It has a topological polar surface area of 29.4 Ų .Relevant Papers Unfortunately, specific peer-reviewed papers related to 3-Bromo-2,4,6-trimethylphenyl isocyanate were not identified in the search results .
Scientific Research Applications
Synthesis of Benzimidazoles and Thienoimidazoles
3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in the synthesis of various organic compounds, such as benzimidazoles and thienoimidazoles, through reactions with primary amines under CuI catalysis. This process yields moderate to good results, showcasing the compound's versatility in organic synthesis (Lygin & Meijere, 2009).
Cyclotrimerization of Bicyclic Vic-Bromostannylalkenes
Another application involves the cyclotrimerization of bicyclic vic-bromostannylalkenes promoted by copper(I) thiophen-2-carboxylate, leading to the synthesis of tris-annelated benzenes. This method demonstrates the compound's role in facilitating high-yield cyclotrimerization reactions, resulting in complex organic structures (Borsato et al., 2002).
Catalysis in Bromination Reactions
3-Bromo-2,4,6-trimethylphenyl isocyanate also finds application as a catalyst in bromination reactions, particularly using hydrogen peroxide and sodium bromide. This showcases its utility in enhancing reaction efficiency and selectivity in the synthesis of brominated organic compounds (Abe, You, & Detty, 2002).
Reactivity with Urethanes
Research on the reactivity of isocyanates with urethanes highlights conditions for allophanate formation, providing insights into the thermal behavior and chemical reactivity of isocyanate compounds. This information is crucial for applications in polymer science and materials engineering (Lapprand et al., 2005).
Organosilicon Building Blocks Synthesis
The compound also plays a role in the synthesis of organosilicon building blocks, particularly in the preparation of C-functional silicon-containing heterocycles. This application underscores its utility in the development of silicon-based materials for various technological applications (Geyer et al., 2015).
properties
IUPAC Name |
2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIWEPBSGPAODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403501 | |
Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,6-trimethylphenyl isocyanate | |
CAS RN |
480439-19-8 | |
Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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